N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea
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Overview
Description
N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a urea linkage between a 2,6-dimethylphenyl group and a 2-(1H-imidazol-1-yl)phenyl group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea typically involves the reaction of 2,6-dimethylaniline with 2-(1H-imidazol-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated products.
Scientific Research Applications
N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea can be compared with other similar compounds, such as:
N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]thiourea: This compound has a similar structure but contains a thiourea linkage instead of a urea linkage. It may exhibit different chemical and biological properties due to the presence of sulfur.
N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]carbamate: This compound contains a carbamate linkage, which can influence its reactivity and interactions with biological targets.
N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]amide: The amide linkage in this compound may result in different chemical stability and biological activity compared to the urea derivative.
The uniqueness of N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-imidazol-1-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-6-5-7-14(2)17(13)21-18(23)20-15-8-3-4-9-16(15)22-11-10-19-12-22/h3-12H,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZURLXJRFWJKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.